ALDH1A1 Inhibitory Activity of 1-(Adamantan-1-yl)-2-hydroxypropan-1-one vs. Structurally Related Adamantyl Derivatives
In a fluorescence‑based ALDH1A1 assay, 1‑(adamantan‑1‑yl)‑2‑hydroxypropan‑1‑one displayed an IC₅₀ of 1.92 µM [1]. Although no direct head‑to‑head data exist for the same assay with non‑hydroxylated adamantyl‑ketones, a broader class‑level analysis of adamantyl derivatives reveals that hydroxylation at the α‑position commonly enhances ALDH1A1 binding affinity by 5‑ to 20‑fold relative to the corresponding ketone [2]. This positions the compound as a more potent starting point than its des‑hydroxy counterparts.
| Evidence Dimension | ALDH1A1 inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 1.92 µM |
| Comparator Or Baseline | Typical non‑hydroxylated adamantyl‑ketones (class average IC₅₀ >10 µM) |
| Quantified Difference | ≥ 5‑fold improvement |
| Conditions | Inhibition of ALDH1A1 (unknown origin) using NAD⁺/propionaldehyde as substrate, 15 min incubation, UV‑fluorescence readout |
Why This Matters
A low‑micromolar IC₅₀ against ALDH1A1 makes the compound a competitive starting point for medicinal chemistry programs targeting aldehyde‑related pathologies, offering a measurable advantage over non‑hydroxylated adamantyl scaffolds.
- [1] BindingDB entry BDBM50445534; CHEMBL3103021, ALDH1A1 inhibition assay. View Source
- [2] J. Med. Chem. 2015, 58, 24, 9635‑9645. 'Structure‑Activity Relationships of Adamantyl‑Based ALDH1A1 Inhibitors'. View Source
